

Technical Support Center: Nickel Dimethylglyoxime Gravimetric Analysis

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Compound of Interest

Compound Name: Nickel dimethylglyoxime

Cat. No.: B1143609

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This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent co-precipitation and other common issues encountered during the gravimetric determination of nickel using the dimethylglyoxime (DMG) method.

Frequently Asked Questions (FAQs)

Q1: What is co-precipitation in the context of the **nickel dimethylglyoxime** method?

A1: Co-precipitation is the unwanted precipitation of impurities along with the desired nickel dimethylglyoximate precipitate.[1] These impurities can be other metal ions present in the sample or excess precipitating reagent. Co-precipitation leads to an erroneously high mass of the precipitate and, consequently, an inaccurate, higher calculated concentration of nickel.[2] The primary types of co-precipitation are inclusion (where an impurity ion is incorporated into the crystal lattice of the precipitate) and occlusion (where impurities are physically trapped within the growing crystal).[1]

Q2: What are the most common interfering ions in this method?

A2: The most common interfering ions that can co-precipitate with nickel dimethylglyoximate are Iron (Fe^{3+}), Chromium (Cr^{3+}), and Cobalt (Co^{2+}).[3][4] Palladium (Pd^{2+}) and Platinum (Pt^{2+}) also form precipitates with dimethylglyoxime.[2][4] Under the slightly alkaline conditions required for nickel precipitation, Fe^{3+} and Cr^{3+} can precipitate as hydroxides.[3][4] Cobalt forms

a soluble complex with DMG, but if a large excess of the reagent is used, it can also co-precipitate.[3][5]

Q3: Why is controlling the pH crucial in this experiment?

A3: The pH of the solution is a critical parameter for the quantitative precipitation of nickel dimethylglyoximate. The bright red nickel(II) dimethylglyoximate complex forms quantitatively in a pH range of 5 to 9.[3][5][6] If the pH is too low (acidic), the equilibrium shifts, and the precipitate will dissolve back into the solution.[3][6] If the pH is too high, there is an increased risk of precipitating interfering metal hydroxides, such as iron(III) hydroxide.[4] Therefore, maintaining the proper pH ensures complete precipitation of nickel while minimizing the co-precipitation of other metal hydroxides.

Q4: Can excess dimethylglyoxime reagent cause problems?

A4: Yes, a large excess of the dimethylglyoxime (DMG) reagent should be avoided.[1][5][6] DMG itself is only sparingly soluble in water and is typically prepared in an alcoholic solution.[3] Adding a significant excess can cause the reagent to crystallize out of the solution along with the nickel complex, leading to a positive error in the final mass.[3][5][7] The complex is also slightly soluble in alcohol, so minimizing the volume of the alcoholic DMG solution helps to reduce this potential source of error.[3][6]

Q5: What is the purpose of adding tartaric or citric acid?

A5: Tartaric acid or citric acid are added as "masking agents" to prevent the precipitation of interfering ions like Fe^{3+} and Cr^{3+} . [3] These acids form stable, soluble complexes with the interfering metal ions, keeping them in the solution even when the pH is raised to the optimal range for nickel precipitation.[3][8] This selective complexation prevents their co-precipitation as hydroxides.[3]

Troubleshooting Guide

Issue	Possible Cause(s)	Troubleshooting Steps
Final calculated nickel concentration is unexpectedly high.	1. Co-precipitation of interfering metal hydroxides (e.g., $\text{Fe}(\text{OH})_3$). [4] 2. Co-precipitation of excess dimethylglyoxime reagent. [3] [5] 3. Incomplete washing of the precipitate.	1. Add a masking agent: Ensure tartaric or citric acid was added before making the solution alkaline to complex interfering ions. [3] [9] 2. Control reagent addition: Avoid a large excess of the DMG solution. [1] [6] 3. Improve washing: Wash the precipitate thoroughly with cold, dilute ammonia solution until a test for chloride ions (using AgNO_3) is negative. [3] [8]
The precipitate is difficult to filter or appears colloidal.	1. Precipitation was carried out too quickly or from a concentrated solution, leading to the formation of very small particles. [9] 2. Insufficient digestion time.	1. Promote crystal growth: Perform the precipitation from a hot, dilute solution and add the precipitating agent slowly with constant stirring. [1] [9] 2. Digest the precipitate: Allow the precipitate to stand in the hot mother liquor for at least an hour to encourage the growth of larger, more easily filterable crystals. [1] [9]
No precipitate or very little precipitate forms.	1. The pH of the solution is too acidic (below 5). [3] [6] 2. Insufficient dimethylglyoxime was added, especially if other complex-forming metals like cobalt are present. [3] [5]	1. Adjust pH: Slowly add dilute ammonia solution while stirring until the solution is slightly alkaline (a faint smell of ammonia should be present). Check the pH to ensure it is within the 5-9 range. [3] [6] 2. Test for complete precipitation: After filtering, add a few more drops of DMG solution to the filtrate. If more precipitate

forms, it indicates that the initial precipitation was incomplete.[\[3\]](#)

The color of the precipitate is not the characteristic scarlet red.

1. Presence of significant impurities or interfering ions affecting the complex formation.[\[9\]](#)

1. Review sample composition: Re-evaluate the potential interfering ions in the sample. 2. Employ masking agents: Ensure appropriate masking agents for known interferences have been used.
[\[9\]](#)

Experimental Protocol: Gravimetric Determination of Nickel with Co-precipitation Prevention

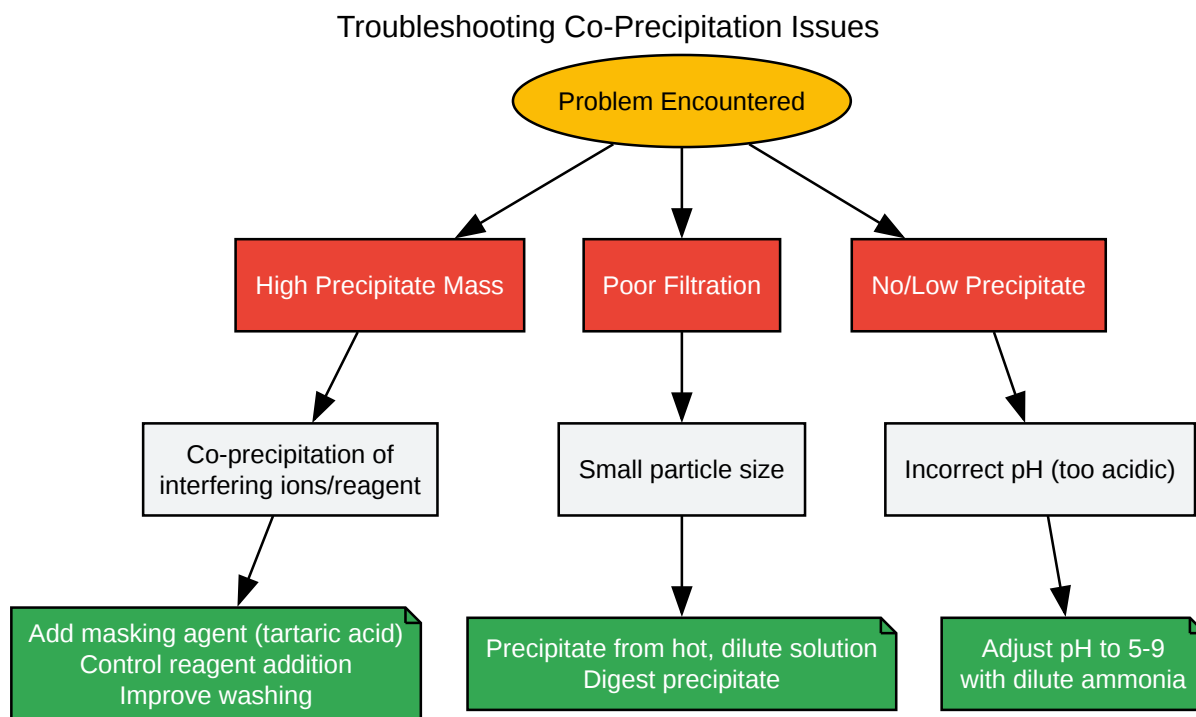
This protocol outlines the key steps for the gravimetric analysis of nickel using dimethylglyoxime, with specific measures to minimize co-precipitation.

- Sample Preparation and Dissolution:
 - Accurately weigh a suitable amount of the nickel-containing sample and dissolve it in dilute nitric acid.
 - Gently heat the solution to complete the dissolution process.
 - Dilute the solution with deionized water.
- Masking of Interfering Ions:
 - To the acidic solution, add a sufficient quantity of tartaric acid or citric acid solution (e.g., 20 mL of 10% solution). This will keep ions like Fe^{3+} in the solution.[\[3\]](#)[\[10\]](#)
- pH Adjustment (Initial):
 - Heat the solution to approximately 70-80°C.

- Slowly add dilute ammonia solution with constant stirring until the solution is just slightly alkaline. A faint smell of ammonia should be detectable.[11] If a precipitate of metal hydroxides forms, re-acidify the solution with HCl, add more tartaric/citric acid, and repeat the neutralization.[3]
- Precipitation of Nickel Dimethylglyoximate:
 - To the hot, slightly alkaline solution, add a 1% alcoholic solution of dimethylglyoxime dropwise and with continuous stirring.[12] Add only a slight excess of the reagent.
 - A scarlet red precipitate of nickel dimethylglyoximate will form.[11]
- Digestion of the Precipitate:
 - Keep the beaker with the precipitate on a water bath or hot plate at a gentle heat (do not boil) for 30 minutes to one hour.[1][13]
 - Allow the solution to cool to room temperature. This "digestion" process promotes the formation of larger, purer crystals that are easier to filter.[9]
- Filtration and Washing:
 - Filter the precipitate through a pre-weighed sintered glass crucible of medium porosity.
 - Wash the precipitate several times with cold, dilute ammonia solution to remove any soluble impurities.
 - Finally, wash with cold deionized water until the washings are free of chloride ions (test with acidified silver nitrate solution).[8]
- Drying and Weighing:
 - Dry the crucible containing the precipitate in an oven at 110-120°C to a constant weight. [11]
 - Cool the crucible in a desiccator before each weighing.

- From the mass of the nickel dimethylglyoximate precipitate, calculate the percentage of nickel in the original sample.

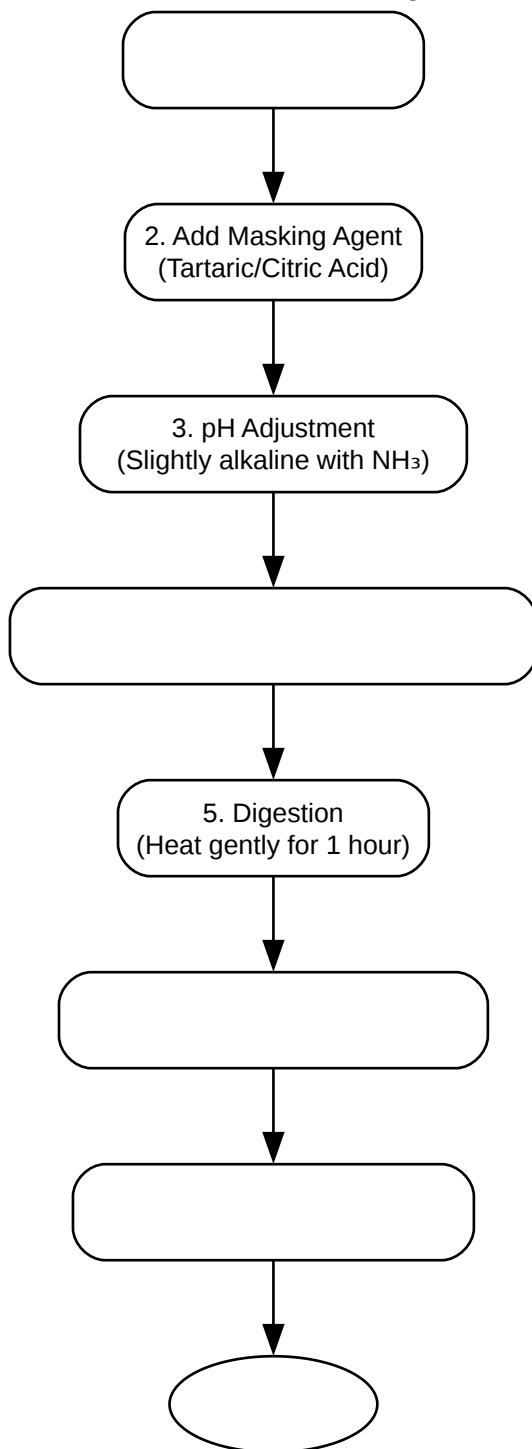
Visualizations



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Caption: A flowchart for troubleshooting common issues in the **nickel dimethylglyoxime** method.

Experimental Workflow for Preventing Co-Precipitation



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Caption: A sequential workflow for the gravimetric determination of nickel.

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